Pentane-2,3,4-trione 3-oxime

Description

The exact mass of the compound 2,3,4-Pentanetrione, 3-oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentane-2,3,4-trione 3-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-2,3,4-trione 3-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

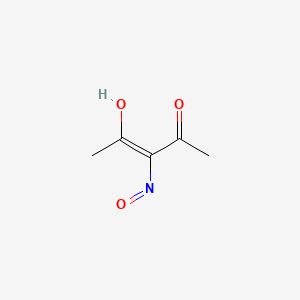

Structure

3D Structure

Properties

CAS No. |

29917-12-2 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |

InChI Key |

BMFNDMNRYPFUPF-HYXAFXHYSA-N |

SMILES |

CC(=C(C(=O)C)N=O)O |

Isomeric SMILES |

C/C(=C(\C(=O)C)/N=O)/O |

Canonical SMILES |

CC(=C(C(=O)C)N=O)O |

Other CAS No. |

29917-12-2 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Versatility of a Modified β-Diketone

An In-Depth Technical Guide to the Chemical Properties and Applications of Isonitrosoacetylacetone

This guide provides a comprehensive technical overview of isonitrosoacetylacetone (3-hydroxyimino-2,4-pentanedione), a versatile organic compound pivotal in coordination chemistry and as a precursor for various heterocyclic systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, structural characteristics, reactivity, and applications, grounding all claims in established scientific literature.

Isonitrosoacetylacetone, also known as 3-hydroxyimino-2,4-pentanedione, is a derivative of acetylacetone where the active methylene group has been functionalized with a hydroxyimino (oxime) group. This structural modification transforms the classic β-diketone into a highly versatile chelating agent and a valuable synthetic intermediate. The introduction of the oxime moiety imparts ambidentate character, allowing it to coordinate with metal ions through multiple donor atoms, and provides a reactive site for the synthesis of complex heterocyclic molecules. Its ability to form stable metal complexes has positioned it as a compound of interest in analytical chemistry, catalysis, and the development of novel bioactive agents.[1][2]

Synthesis and Purification

The most common and direct method for preparing isonitrosoacetylacetone is the nitrosation of the active methylene carbon of acetylacetone. This reaction is typically performed in an acidic aqueous medium using sodium nitrite.

Causality of Experimental Design: The reaction mechanism involves the formation of a nitrous acidium ion (H₂O⁺-NO) or a nitrosonium ion (NO⁺) in the acidic solution, which then acts as the electrophile. The enol form of acetylacetone performs an electrophilic attack on the nitrosonium ion. The choice of an acidic medium is critical as it facilitates the formation of the active nitrosating agent.[3] The temperature is kept low to minimize the decomposition of nitrous acid and prevent side reactions.

Experimental Protocol: Synthesis of Isonitrosoacetylacetone

Methodology:

-

Preparation of Reactant Solution: Dissolve acetylacetone (e.g., 0.1 mol) in a suitable solvent such as glacial acetic acid or aqueous ethanol in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, e.g., 0.1 mol) in water. Add this solution dropwise to the stirred acetylacetone solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

-

Reaction Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The product, isonitrosoacetylacetone, will precipitate as a crystalline solid.

-

Purification (Self-Validating System): Collect the crude product by vacuum filtration and wash it with cold water to remove unreacted salts and acid. The purity of the product can be substantially improved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. The self-validating aspect of this step is the attainment of a sharp, constant melting point after successive recrystallizations, indicating high purity. The product typically appears as colorless to pale yellow crystals.[3]

Structural and Physicochemical Properties

Tautomerism: The Oxime-Nitroso Equilibrium

Like its parent compound, isonitrosoacetylacetone exists as a mixture of tautomers. The primary equilibrium is between the keto-oxime form and the nitroso-enol form. Spectroscopic evidence and theoretical calculations indicate that the keto-oxime tautomer is generally the more stable and predominant form. This stability is attributed to the greater strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso form, a consequence of the difference in electronegativity between the constituent atoms.

Note: The DOT language does not support direct image embedding in this context. The diagram illustrates the equilibrium between the less stable Nitroso-Enol tautomer and the more stable Keto-Oxime tautomer.

Physicochemical Data

The key physical and chemical properties of isonitrosoacetylacetone are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(Hydroxyimino)pentane-2,4-dione | - |

| Molecular Formula | C₅H₇NO₃ | - |

| Molar Mass | 129.11 g/mol | - |

| Appearance | Colorless to pale yellow crystalline powder | - |

| Melting Point | 75-77 °C (Decomposes) | - |

| pKa | ~7.4 | Inferred from related oximes |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of isonitrosoacetylacetone, with characteristic signals corresponding to its functional groups.

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment and Interpretation |

| FT-IR | ~3300-3100 (broad) | O-H stretch of the oxime group, often hydrogen-bonded. |

| ~1710 and ~1680 | C=O stretching vibrations of the two ketone groups. The presence of two bands suggests an asymmetric environment. | |

| ~1640 | C=N stretching of the oxime group. | |

| ~980 | N-O stretching vibration. | |

| ¹H NMR | ~11.0-12.0 (singlet, broad) | O-H proton of the oxime group. Its broadness is due to hydrogen bonding and exchange. |

| ~2.4 (singlet) | Protons of the two equivalent methyl (CH₃) groups adjacent to the carbonyls. | |

| ¹³C NMR | ~200 and ~195 | Carbonyl carbons (C=O). |

| ~155 | Oximino carbon (C=N). | |

| ~28 | Methyl carbons (-CH₃). |

Coordination Chemistry: An Ambidentate Ligand

The true versatility of isonitrosoacetylacetone is revealed in its coordination chemistry. Deprotonation of the oxime proton yields an anion that acts as a powerful chelating agent. It is an ambidentate ligand, capable of coordinating to a metal center through different donor atoms, primarily the nitrogen of the oxime and one of the carbonyl oxygens.

This N,O-bidentate chelation forms a stable five-membered ring with the metal ion. In some complexes, particularly with Schiff base derivatives of isonitrosoacetylacetone, linkage isomerism is observed where the ligand coordinates through the oxime nitrogen in one part of the molecule and the oxime oxygen in another.[4] This dual bonding capability allows for the formation of structurally diverse metal complexes with varying electronic and steric properties.

General Protocol: Synthesis of a Nickel(II) Complex

-

Ligand Solution: Dissolve isonitrosoacetylacetone (2 molar equivalents) in hot ethanol.

-

Metal Salt Solution: In a separate flask, dissolve Nickel(II) chloride hexahydrate (1 molar equivalent) in a minimal amount of water or ethanol.

-

Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate indicate complex formation.

-

pH Adjustment: If necessary, add a few drops of a weak base (e.g., sodium acetate solution) to facilitate the deprotonation of the ligand and promote chelation.

-

Isolation and Purification: Cool the mixture and collect the precipitated complex by vacuum filtration. Wash the solid with ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator. The resulting bis(isonitrosoacetylacetonato)nickel(II) complex is typically a colored, stable solid.[4]

Reactivity and Applications

Precursor for Heterocyclic Synthesis

The adjacent carbonyl and oxime functionalities make isonitrosoacetylacetone an excellent starting material for synthesizing various five- and six-membered heterocyclic compounds, such as isoxazoles, pyrazoles, and pyridazines. These heterocyclic cores are prevalent in many pharmaceuticals and bioactive molecules.[1]

Analytical Chemistry

As a potent chelating agent, isonitrosoacetylacetone and its derivatives can be used for the selective detection, separation, and quantification of metal ions. The formation of intensely colored complexes allows for spectrophotometric analysis, while its ability to form insoluble precipitates with certain metals can be exploited for gravimetric analysis.[5][6]

Drug Development and Biological Activity

The ability of isonitrosoacetylacetone to chelate essential metal ions is a key mechanism of action for many antimicrobial and anticancer drugs.[2] Metal ions play crucial roles in the active sites of many enzymes necessary for pathogen survival. Chelating agents can sequester these ions, disrupting enzymatic function and inhibiting microbial growth.[7] The metal complexes of isonitrosoacetylacetone and its derivatives are therefore promising candidates for screening as new therapeutic agents. Studies on related ligands have shown that their metal complexes often exhibit enhanced biological activity compared to the free ligands.[1][8]

Conclusion

Isonitrosoacetylacetone is a multifunctional molecule whose chemical properties make it a valuable tool in both synthetic and applied chemistry. Its straightforward synthesis, well-defined tautomeric structure, and versatile coordination behavior underscore its importance. For researchers in drug development, its role as a precursor to bioactive heterocycles and its potential as a metal-chelating therapeutic agent offer fertile ground for future investigation. Further exploration of its coordination chemistry with a wider range of transition metals and lanthanides, along with comprehensive screening of the biological activities of the resulting complexes, will undoubtedly unlock new applications in medicine and materials science.

References

-

National Center for Biotechnology Information (2017). Chelating Agents. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

-

University of Pretoria (n.d.). Single crystal investigation, spectroscopic, DFT studies, and in-silico molecular docking of the anticancer activities of acetylacetone. Available from: [Link]

-

Bose, K. S., Sharma, B. C., & Patel, C. C. (1972). Ambidentate coordination of isonitrosoacetylacetone imines in their nickel(II) and palladium(II) complexes. Inorganic Chemistry, 11(1), 123-126. Available from: [Link]

-

ResearchGate (2022). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes with Diethanolamine and Acetylacetone. Available from: [Link]

-

Gurer-Orhan, H., et al. (2018). Chelation in Metal Intoxication. MDPI. Available from: [Link]

-

Iglesias, E., & Brandariz, I. (2009). A further study of acetylacetone nitrosation. Organic & Biomolecular Chemistry, 7(16), 3353-3359. Available from: [Link]

-

Todorov, P. T., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

ResearchGate (n.d.). Metal complexes and solvent extraction properties of isonitrosoacetophenone 2-aminobenzoylhydrazone. Available from: [Link]

-

Gaber, S., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. Available from: [Link]

-

Chemistry Stack Exchange (2018). Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). Available from: [Link]

-

Singh, R. K., et al. (2021). Metal Complexes as Antimicrobial Agents. Hindawi. Available from: [Link]

-

Nikolova, S. et al. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. MDPI. Available from: [Link]

-

The Creative Chemist. Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Available from: [Link]

-

Preprints.org (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

-

Magritek (2015). New Lab Manual: Metal Acetylacetonate Complexes. Available from: [Link]

-

ResearchGate (n.d.). ChemInform Abstract: BF 3 ·OEt 2 -Promoted Concise Synthesis of Difluoroboron-Derivatized Curcumins from Aldehydes and 2,4-Pentanedione. Available from: [Link]

-

Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available from: [Link]

-

ResearchGate (1997). 13 C{ 1 H} NMR Data a. Available from: [Link]

-

Journal of the Indian Chemical Society (n.d.). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Available from: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). Available from: [Link]

-

SciSpace (n.d.). Metal Complexes as Antimicrobial Agents. Available from: [Link]

-

Nishino, H., et al. (2007). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. MDPI. Available from: [Link]

-

ResearchGate (2014). Products from the addition of acetoacetic ester or acetylacetone to 3-nitro-2H-chromenes. Available from: [Link]

-

SciSpace (2012). Preparation and Characterization of Mixed Ligands Metal Complexes Derived from Acetylacetonyl P-Imino Acetophenone and. Available from: [Link]

-

CONICET Digital Repository (2000). 1H and 13C NMR study of copteroside E derivatives. Available from: [Link]

-

Sci-Hub (n.d.). Infrared spectra of 3-methylthio-2,4-pentanedione and its deuterated compound. Available from: [Link]

-

NIST WebBook. 2,4-Pentanedione dioxime. Available from: [Link]

-

National Center for Biotechnology Information (1962). SYNTHETIC CHELATING AGENTS IN IRON METABOLISM. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. A further study of acetylacetone nitrosation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chelation in Metal Intoxication [mdpi.com]

- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Pyroglutamic Acid (C5H7NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid (C5H7NO3), a cyclic lactam of glutamic acid, is a fascinating and biologically significant molecule.[1] This guide provides a comprehensive exploration of its molecular architecture and the intricacies of its chemical bonding. Understanding these fundamental characteristics is paramount for researchers in drug development and biochemistry, as the structure of pyroglutamic acid directly dictates its function and interactions within biological systems. We will delve into its isomeric forms, three-dimensional conformation, the nature of its covalent bonds, and the non-covalent forces that govern its behavior. This document is intended to serve as a detailed reference, bridging the gap between fundamental chemistry and practical application in the life sciences.

Introduction: The Significance of Pyroglutamic Acid

Pyroglutamic acid, also known by the systematic name (2S)-5-oxopyrrolidine-2-carboxylic acid, is a naturally occurring amino acid derivative found in various biological tissues.[2] It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, a reaction that can occur spontaneously or be enzyme-catalyzed.[1] This seemingly simple modification—the formation of a lactam ring—has profound implications for its chemical properties and biological roles.

From a drug development perspective, the pyroglutamyl moiety is found in several peptide hormones, including Gonadotropin-releasing hormone (GnRH) and Thyrotropin-releasing hormone (TRH). Its presence often confers resistance to degradation by aminopeptidases, thereby extending the biological half-life of these peptides. A thorough understanding of its structure is therefore a critical prerequisite for the rational design of peptidomimetics and other therapeutic agents.

Isomerism and Stereochemistry

The molecular formula C5H7NO3 can represent a multitude of structural isomers. However, the most prevalent and biologically relevant isomer is pyroglutamic acid. It's important to note that other isomers exist, such as glutaconic acid imide and various hydroxypyridinones, though they are less commonly encountered in biological contexts.

Pyroglutamic acid itself possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers:

-

L-Pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid): This is the naturally occurring and biologically active form.

-

D-Pyroglutamic acid ((2R)-5-oxopyrrolidine-2-carboxylic acid): This enantiomer is less common in nature.

The stereochemistry of pyroglutamic acid is crucial for its interaction with enzymes and receptors, which are themselves chiral. For the remainder of this guide, "pyroglutamic acid" will refer to the L-enantiomer unless otherwise specified.

Molecular Geometry and Conformation

The molecular structure of pyroglutamic acid is characterized by a five-membered pyrrolidinone ring fused with a carboxylic acid group.

The Pyrrolidinone Ring

The five-membered ring is not perfectly planar. It adopts a puckered or "envelope" conformation to minimize steric strain and torsional strain. This puckering is a dynamic process, and the ring can exist in various low-energy conformations in solution. The endocyclic nitrogen atom is part of a lactam, which is a cyclic amide.

Bond Angles and Lengths

The precise bond angles and lengths of pyroglutamic acid have been determined through X-ray crystallography and computational modeling. The internal angles of the pyrrolidinone ring deviate from the ideal 109.5° of a perfect pentagon due to the presence of the sp2-hybridized carbonyl carbon and the constraints of the ring system.

| Bond | Approximate Bond Length (Å) | Hybridization of Atoms |

| C=O (carbonyl) | 1.24 | C: sp2, O: sp2 |

| C-N (amide) | 1.34 | C: sp2, N: sp2 |

| N-Cα | 1.47 | N: sp2, C: sp3 |

| Cα-Cβ | 1.53 | C: sp3, C: sp3 |

| Cβ-Cγ | 1.53 | C: sp3, C: sp3 |

| Cγ-C (carbonyl) | 1.51 | C: sp3, C: sp2 |

| Cα-C (carboxyl) | 1.52 | C: sp3, C: sp2 |

| C=O (carboxyl) | 1.21 | C: sp2, O: sp2 |

| C-OH (carboxyl) | 1.32 | C: sp2, O: sp2 |

Note: These are approximate values and can vary slightly depending on the crystalline form and environment.

Hybridization and Bonding

The bonding in pyroglutamic acid is a combination of sigma (σ) and pi (π) bonds, which arise from the hybridization of the constituent atoms.

Hybridization Scheme

-

Carbonyl Carbons (C5 and Carboxyl C): These are sp2 hybridized, forming three σ bonds in a trigonal planar geometry and one π bond with the oxygen atom.

-

Alpha-Carbon (C2): This is sp3 hybridized, forming four σ bonds in a tetrahedral geometry.

-

Beta and Gamma Carbons (C3 and C4): These are also sp3 hybridized with tetrahedral geometry.

-

Nitrogen Atom: The nitrogen atom in the lactam is sp2 hybridized. This is a key feature of amides, where the lone pair on the nitrogen participates in resonance with the adjacent carbonyl group.

-

Oxygen Atoms: The carbonyl oxygens are sp2 hybridized, while the hydroxyl oxygen of the carboxylic acid is also considered sp2 hybridized.

Resonance and Electron Delocalization

The amide group within the lactam ring exhibits significant resonance, which has a profound impact on its structure and reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π system.

This resonance has several important consequences:

-

Planarity of the Amide Bond: The C-N bond has partial double bond character, which restricts rotation and forces the atoms of the amide group (O=C-N-H) to lie in a plane.

-

Reduced Basicity of Nitrogen: The delocalization of the nitrogen's lone pair makes it significantly less basic compared to the nitrogen in an amine.

-

Increased Acidity of the N-H Proton: The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the proton attached to the nitrogen.

A similar resonance effect is observed in the carboxylic acid group, leading to the delocalization of the negative charge in its conjugate base, the pyroglutamate anion.

Intermolecular Forces and Physicochemical Properties

The physicochemical properties of pyroglutamic acid are a direct result of the intermolecular forces it can form.

Hydrogen Bonding

Pyroglutamic acid is capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor.

-

Donors: The carboxylic acid hydroxyl group (-OH) and the amide N-H group.

-

Acceptors: The carbonyl oxygens of both the lactam and the carboxylic acid.

This extensive hydrogen bonding capability leads to a high melting point and significant water solubility. In the solid state, pyroglutamic acid molecules form a complex network of hydrogen bonds.

Dipole-Dipole Interactions

The presence of polar C=O, C-N, and O-H bonds creates a significant molecular dipole moment. These dipole-dipole interactions contribute to the overall cohesive forces between pyroglutamic acid molecules.

Experimental and Computational Analysis

The structural and bonding characteristics of pyroglutamic acid have been elucidated through a variety of experimental and computational techniques.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in pyroglutamic acid. The characteristic absorption bands for the C=O stretch of the lactam and carboxylic acid, the N-H stretch, and the O-H stretch provide definitive evidence for its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling constants can be used to confirm the connectivity and stereochemistry of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction has provided the most precise data on the three-dimensional structure of pyroglutamic acid in the solid state, including bond lengths, bond angles, and the conformation of the pyrrolidinone ring.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure, molecular orbitals, and potential energy surface of pyroglutamic acid. These computational methods allow for the investigation of conformational preferences, vibrational frequencies, and reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a molecule like pyroglutamic acid.

Caption: A generalized workflow for the structural elucidation of a small molecule.

Conclusion

The molecular structure and bonding of pyroglutamic acid are a testament to the intricate relationship between form and function at the molecular level. Its cyclic lactam structure, stereochemistry, and the delocalization of electrons within the amide bond are key determinants of its stability and biological activity. For scientists engaged in drug discovery and development, a deep appreciation of these structural nuances is not merely an academic exercise but a fundamental necessity for the design of novel therapeutics that can effectively and selectively interact with their biological targets. This guide has provided a foundational understanding of these principles, which can be leveraged for further research and innovation in the field.

References

-

PubChem. L-Pyroglutamic Acid. National Center for Biotechnology Information. [Link][2]

-

Wikipedia. Pyroglutamic acid. Wikimedia Foundation. [Link][1]

Sources

An In-depth Technical Guide to the Physical Properties of Pentane-2,3,4-trione 3-oxime

Introduction

Pentane-2,3,4-trione 3-oxime, also known by its synonym isonitrosoacetylacetone, is a fascinating organic molecule that holds considerable interest for researchers in synthetic chemistry and drug development.[1][2] Its unique structural arrangement, featuring a vicinal tricarbonyl system with a central oxime functional group, imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of various biologically active compounds and complex heterocyclic systems.[1][3]

This guide provides a comprehensive overview of the core physical properties of Pentane-2,3,4-trione 3-oxime, offering insights into its molecular structure, stability, and solubility. Furthermore, it details the standard experimental methodologies for the determination of these properties, providing a framework for its practical application and characterization in a laboratory setting. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their work.

Molecular Structure and Core Physicochemical Properties

The chemical structure of Pentane-2,3,4-trione 3-oxime is fundamental to understanding its physical and chemical behavior. The presence of multiple polar functional groups—two ketones, an oxime, and the potential for tautomerism—governs its solubility, melting point, and spectroscopic characteristics.

Molecular Structure of Pentane-2,3,4-trione 3-oxime

Caption: 2D structure of Pentane-2,3,4-trione 3-oxime.

The key physical and chemical properties of Pentane-2,3,4-trione 3-oxime are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are computed values and should be regarded as estimations.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | [2][4] |

| Molecular Weight | 129.11 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline powder | [4] |

| Melting Point | 75 °C | [1] |

| Boiling Point | Data not available for the oxime. The parent compound, pentane-2,3,4-trione, has a computed boiling point of 182 °C at 760 mmHg.[3] | |

| Solubility | Soluble in water and organic solvents such as alcohols and ethers. | [4] |

| Stability | Stable at room temperature; decomposes at high temperatures or under light. | [4] |

| XLogP3 | 0.3 (Computed) | [2] |

| Topological Polar Surface Area | 66.7 Ų (Computed) | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The two methyl groups (CH₃) adjacent to the carbonyl groups are in different chemical environments and would likely appear as two distinct singlets. The chemical shift of these protons would be in the downfield region, typically around 2.0-2.5 ppm, due to the deshielding effect of the adjacent carbonyl groups. The hydroxyl proton of the oxime group (-NOH) would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, but could be expected in the range of 8-12 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide significant structural information. Five distinct carbon signals are expected. The carbons of the two methyl groups would appear in the upfield region (around 20-30 ppm). The three carbonyl/oxime carbons would be significantly downfield due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms. The two ketone carbonyl carbons would likely have chemical shifts in the range of 190-210 ppm, while the oxime carbon (C=NOH) would be expected at a slightly lower chemical shift, typically in the range of 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the stretching vibrations of its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the oxime group. Strong, sharp absorption bands corresponding to the C=O stretching of the two ketone groups would be expected around 1700-1740 cm⁻¹. The C=N stretching of the oxime would likely appear in the 1620-1680 cm⁻¹ region. The presence of C-H stretching vibrations from the methyl groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (129.11). Common fragmentation patterns would likely involve the loss of small neutral molecules such as NO, OH, and CO, as well as cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the formation of acylium ions.

Experimental Protocols for Property Determination

The following section outlines the standard methodologies for determining the key physical properties of Pentane-2,3,4-trione 3-oxime.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range at a depressed temperature suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: A stepwise workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the Pentane-2,3,4-trione 3-oxime sample is completely dry. A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The melting point is reported as this range.[5]

Solubility Assessment

Understanding the solubility profile of a compound is critical for its application in various experimental settings, including reaction workups, purification, and formulation for biological assays. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Step-by-Step Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, ethanol, methanol, dichloromethane, and diethyl ether.

-

Qualitative Determination: To a test tube containing approximately 1 mL of the chosen solvent, a small, measured amount (e.g., 10 mg) of Pentane-2,3,4-trione 3-oxime is added.

-

Observation: The mixture is agitated vigorously. The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble.

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.

The solubility of Pentane-2,3,4-trione 3-oxime in water and alcohols is attributed to the ability of its ketone and oxime functional groups to form hydrogen bonds with the solvent molecules.[4] Its solubility in other organic solvents is a function of dipole-dipole interactions.

Synthesis and Reactivity: A Brief Overview

Pentane-2,3,4-trione 3-oxime can be synthesized through the oxidation of 2,4-pentanedione.[3][4] One common laboratory preparation involves the reaction of 2,4-pentanedione with sodium nitrite under acidic conditions.[4]

From a reactivity standpoint, it serves as a versatile building block in organic synthesis. The presence of multiple electrophilic carbon centers and a nucleophilic oxime group allows for a variety of chemical transformations, including amine substitutions, oxidation, and cyclization reactions.[4] These reactions can be leveraged to produce a wide array of biologically active molecules, highlighting its potential in the pharmaceutical and pesticide industries.[4]

Conclusion

Pentane-2,3,4-trione 3-oxime is a compound with a rich chemical profile, defined by its unique arrangement of functional groups. This guide has provided a detailed overview of its fundamental physical properties, offering both established data and predictive insights into its spectroscopic characteristics. The outlined experimental protocols serve as a practical resource for its characterization in a research setting. A thorough understanding of these properties is paramount for any scientist seeking to harness the synthetic potential of this valuable molecule in the pursuit of novel chemical entities with applications in drug discovery and beyond.

References

-

ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [https://www.chembk.com/en/chem/2,3,4-Pentanetrione, 3-oxime]([Link], 3-oxime)

-

Wikipedia. (2023). 2,3,4-Pentanetrione. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

-

Grokipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

-

Chemsrc. (2025). pentane-2,3,4-trione. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

-

Khan, S. A., & Yusuf, M. (2012). Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. Journal of Young Pharmacists, 4(1), 38–42. Retrieved from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Carleton University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and pharmacological characterization of new analogs of broxaterol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

International Journal of Current Science Research and Review. (2024). Synthesis and Characterization of Bis-acetylacetonate Zinc (II) Monohydrate Complex. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane. Retrieved from [Link]

-

University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

St Columba's College. (n.d.). 13C NMR. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Pentane-2,3,4-trione 3-oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for pentane-2,3,4-trione 3-oxime, also known by its synonyms isonitrosoacetylacetone and 3-(hydroxyimino)pentane-2,4-dione. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this and similar α-keto oximes.

Molecular Structure and Chemical Properties

Pentane-2,3,4-trione 3-oxime possesses a unique molecular architecture, featuring a central oxime functional group flanked by two carbonyl groups. This arrangement of functional groups suggests a rich and informative spectroscopic profile.

Key Molecular Information:

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol [1] |

| Synonyms | Isonitrosoacetylacetone, 3-(hydroxyimino)pentane-2,4-dione[1] |

| CAS Number | 29917-12-2[1] |

The presence of the oxime group introduces the possibility of E/Z isomerism about the C=N bond, which can often be distinguished by NMR spectroscopy. Furthermore, the molecule's polarity and potential for hydrogen bonding will significantly influence its infrared spectrum and chromatographic behavior.

Caption: Molecular structure of Pentane-2,3,4-trione 3-oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For pentane-2,3,4-trione 3-oxime, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons. The following predictions are based on the analysis of its functional groups and comparison with analogs like acetylacetone[2][3][4][5].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals. The symmetry of the molecule in the absence of E/Z isomerism would render the two methyl groups chemically equivalent. However, the presence of E and Z isomers would likely result in two separate signals for the methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 12.0 | Singlet (broad) | 1H | N-OH | The oxime proton is acidic and often appears as a broad singlet in a downfield region. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| ~2.3 - 2.5 | Singlet(s) | 6H (or two 3H singlets) | 2 x -COCH₃ | These protons are on carbons alpha to carbonyl groups, which are deshielding. The presence of two singlets in this region would be strong evidence for the existence of E/Z isomers. In acetylacetone's keto form, these methyl protons appear around 2.2 ppm[4]. The additional carbonyl and oxime functionalities in the target molecule would likely shift these slightly downfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton and the presence of the carbonyl and oxime carbons. Due to the low natural abundance of ¹³C, obtaining a spectrum with good signal-to-noise may require a longer acquisition time[6].

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 - 205 | C=O (Ketone) | The two ketone carbonyl carbons are in a highly deshielded environment and are expected to appear significantly downfield. For comparison, the carbonyl carbon in propanone appears around 206 ppm[7]. |

| ~150 - 160 | C=N (Oxime) | The carbon of the oxime group is also deshielded, though typically less so than a carbonyl carbon. |

| ~25 - 35 | -CH₃ | The methyl carbons are in a shielded environment and will appear in the upfield region of the spectrum. Similar to the ¹H NMR, the presence of E/Z isomers may result in two distinct signals for the methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of pentane-2,3,4-trione 3-oxime is expected to be characterized by strong absorptions corresponding to the O-H, C=O, and C=N bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3500 (broad) | O-H stretch | Oxime (-N-OH) | The broadness of this peak is due to hydrogen bonding. |

| 1680 - 1720 (strong, sharp) | C=O stretch | Ketone | The presence of two carbonyl groups may lead to a single, intense absorption or two closely spaced peaks. Conjugation with the adjacent C=N bond can lower the frequency compared to a simple aliphatic ketone. |

| 1620 - 1680 (medium) | C=N stretch | Oxime | This absorption is typically of medium intensity and can sometimes be obscured by other peaks in this region. |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) | These are characteristic stretches for sp³ hybridized C-H bonds. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

| m/z Value | Interpretation | Rationale |

| 129 | [M]⁺ (Molecular Ion) | This peak corresponds to the molecular weight of pentane-2,3,4-trione 3-oxime (129.11 g/mol )[1]. |

| 112 | [M-OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for oximes. |

| 86 | [M-COCH₃]⁺ | Cleavage of an acetyl group is a likely fragmentation due to the stability of the resulting acylium ion. |

| 43 | [CH₃CO]⁺ | This peak, corresponding to the acetyl cation, is often a prominent fragment for molecules containing an acetyl group and is the base peak in the mass spectrum of acetylacetone[2]. |

Experimental Protocols

Synthesis of Pentane-2,3,4-trione 3-oxime

A common method for the synthesis of α-keto oximes involves the reaction of a corresponding dicarbonyl compound with a hydroxylamine salt[8][9].

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Sodium nitrite

-

Hydrochloric acid

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Nitrosation of Pentane-2,4-dione: a. Dissolve pentane-2,4-dione in ethanol in a flask equipped with a magnetic stirrer and cooled in an ice bath. b. Slowly add a solution of sodium nitrite in water. c. Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C. d. Stir the reaction mixture for 1-2 hours at low temperature.

-

Work-up and Isolation: a. Extract the product into diethyl ether. b. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: A simplified workflow for the synthesis of Pentane-2,3,4-trione 3-oxime.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Use of TMS as an internal standard is common practice[7].

IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

-

Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of pentane-2,3,4-trione 3-oxime. By understanding the expected spectral features and the underlying chemical principles, researchers can more confidently identify and characterize this molecule in their work. The provided experimental protocols offer a starting point for its synthesis and analysis. As with any scientific endeavor, direct experimental verification of these predictions is encouraged.

References

-

NIST. Acetylacetone. NIST WebBook. [Link]

-

PubChem. 2,3,4-Pentanetrione, 3-oxime. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003407). [Link]

-

ResearchGate. Second-Derivative Spectrometric Determination of Urea in Milk Using the Diacetyl Monoxime Reagent. [Link]

-

Sci-Hub. Infrared spectra of 3-methylthio-2,4-pentanedione and its deuterated compound. [Link]

-

NCBI. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. [Link]

-

PubMed. Second-derivative spectrometric determination of urea in milk using the diacetyl monoxime reagent. [Link]

-

ResearchGate. 1H NMR spectrum of acetylacetone. [Link]

-

ChemBK. 3-hydroxyiminopentane-2,4-dione. [Link]

-

PLOS One. Colorimetric determination of urea using diacetyl monoxime with strong acids. [Link]

-

Study.com. Acetylacetone: Structure, NMR & IR Spectra. [Link]

-

NCBI. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

-

Carl ROTH. Diacetyl monoxime. [Link]

-

Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

-

ResearchGate. displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... [Link]

-

NCBI. Validation of Protein Acetylation by Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propanone. [Link]

-

ResearchGate. (PDF) Deoximation of keto- And aldoximes to carbonyl compounds. [Link]

-

AZoM. Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. [Link]

- Google Patents.

Sources

- 1. 3-ETHYL-2,4-PENTANEDIONE(1540-34-7) 1H NMR spectrum [chemicalbook.com]

- 2. Acetylacetone(123-54-6) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetylacetone: Structure, NMR & IR Spectra | Study.com [study.com]

- 5. azom.com [azom.com]

- 6. ias.ac.in [ias.ac.in]

- 7. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Pentane-2,3,4-trione 3-oxime

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Pentane-2,3,4-trione 3-oxime, a fascinating molecule at the intersection of diketone and oxime chemistries, presents unique characteristics relevant to its handling, storage, and application in various scientific fields, including drug development. Its stability under thermal stress is a critical parameter influencing its utility. This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Pentane-2,3,4-trione 3-oxime. In the absence of extensive direct experimental data for this specific compound, this guide leverages information on its close structural analogue, diacetyl monoxime, and related α-keto oximes to construct a robust and scientifically grounded profile. We will delve into its predicted thermal behavior, propose likely degradation pathways, and outline the state-of-the-art analytical methodologies for its comprehensive characterization.

Introduction: The Chemical Landscape of Pentane-2,3,4-trione 3-oxime

Pentane-2,3,4-trione 3-oxime, with the molecular formula C₅H₇NO₃, is a derivative of pentane-2,3,4-trione.[1][2] It is characterized as a colorless to pale yellow crystalline powder.[3] This compound is known to be stable at room temperature but exhibits sensitivity to high temperatures and light, which can induce decomposition.[3] Its melting point has been reported to be approximately 75 °C.

The synthesis of Pentane-2,3,4-trione 3-oxime can be achieved through several routes, including the oxidation of 2,4-pentanedione or the reaction of hydroxylamine with isonitrosoacetylacetone.[3] As an organic synthesis intermediate, it holds potential for the generation of biologically active compounds, making its stability profile of paramount importance for applications in medicinal chemistry and drug development.[3]

Thermal Stability Profile

The thermal stability of a compound is a critical determinant of its shelf-life, processing conditions, and overall viability in pharmaceutical formulations. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermogravimetric Analysis (TGA) Behavior

Expected TGA Profile:

-

Initial Stability: The compound is expected to be stable with minimal mass loss up to its melting point.

-

Onset of Decomposition: Significant thermal decomposition is anticipated to commence at temperatures above its melting point, likely in the range of 100-150 °C.

-

Multi-stage Decomposition: The decomposition process may occur in multiple stages, reflecting the cleavage of different functional groups. A primary mass loss event would likely correspond to the fragmentation of the core structure.

Table 1: Predicted TGA Data for Pentane-2,3,4-trione 3-oxime

| Parameter | Predicted Value/Range | Rationale |

| Onset of Decomposition (Tonset) | 100 - 150 °C | Based on the general thermal lability of oximes and vicinal carbonyl compounds. |

| Temperature of Maximum Decomposition Rate (Tmax) | 150 - 200 °C | This would represent the point of most rapid fragmentation of the molecule. |

| Final Residue at 600 °C | < 5% | As an organic molecule, it is expected to decompose primarily into volatile products, leaving minimal char, especially in an inert atmosphere. |

Predicted Differential Scanning Calorimetry (DSC) Profile

DSC provides insights into the energetic changes that occur as a substance is heated.

Expected DSC Profile:

-

Melting Endotherm: A sharp endothermic peak is expected around 75 °C, corresponding to the melting of the crystalline solid.

-

Decomposition Event(s): Following the melting, one or more exothermic or endothermic peaks are anticipated, representing the decomposition of the molecule. The nature of these peaks (exothermic or endothermic) will depend on the specific bond-breaking and bond-forming events during degradation.

Table 2: Predicted DSC Data for Pentane-2,3,4-trione 3-oxime

| Parameter | Predicted Value/Range | Rationale |

| Melting Point (Tm) | ~ 75 °C | Based on reported literature values. |

| Enthalpy of Fusion (ΔHfus) | To be determined | This value would quantify the energy required to melt the solid. |

| Decomposition Peak(s) (Td) | > 100 °C | Occurring after the melting point, these peaks would signify the energetic changes associated with thermal degradation. |

| Enthalpy of Decomposition (ΔHd) | To be determined | This would quantify the net energy released or absorbed during decomposition. |

Degradation Profile: Unraveling the Decomposition Pathway

Understanding the degradation products and the underlying mechanisms is crucial for identifying potential impurities and ensuring the safety and efficacy of any formulation containing Pentane-2,3,4-trione 3-oxime.

Proposed Degradation Mechanism

Based on the chemistry of oximes and vicinal carbonyl compounds, a plausible thermal degradation pathway can be proposed. A key initial step is likely the cleavage of the N-O bond in the oxime group, which is known to be thermally labile. The presence of adjacent carbonyl groups can influence the subsequent fragmentation.

One highly probable degradation route, especially under the high-temperature conditions of gas chromatography, is the dehydration of the oxime to form a nitrile.

Caption: Proposed thermal degradation pathways of Pentane-2,3,4-trione 3-oxime.

Another likely pathway involves the breakdown of the parent molecule into smaller, more stable fragments. The closely related compound, diacetyl monoxime, is known to break down into diacetyl and hydroxylamine (or its subsequent decomposition products) in the presence of heat and acid.[3] A similar fragmentation is plausible for Pentane-2,3,4-trione 3-oxime.

Potential Degradation Products

Based on the proposed mechanisms, the following degradation products could be expected:

-

2-oxobutanenitrile: From the dehydration of the oxime.

-

Diacetyl (Butane-2,3-dione): From the cleavage of the C-C bond adjacent to the oxime.

-

Acetyl Radicals: Which can lead to the formation of various smaller molecules.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): From the decomposition of the carbonyl groups.

-

Nitrogen Oxides (NOₓ): From the decomposition of the oxime group in an oxidative environment.

Experimental Protocols for Characterization

To validate the predicted thermal profile and identify the degradation products, a suite of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of Pentane-2,3,4-trione 3-oxime.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Pentane-2,3,4-trione 3-oxime into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the thermal nature of the decomposition process.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of Pentane-2,3,4-trione 3-oxime into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature above its decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the peak temperature of the melting endotherm (Tm) and integrate the peak to calculate the enthalpy of fusion (ΔHfus).

-

Identify and characterize the exothermic or endothermic peaks associated with decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of Pentane-2,3,4-trione 3-oxime.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (microgram to milligram range) of the sample into a pyrolysis sample cup.

-

Instrument Setup:

-

The pyrolyzer is directly interfaced with the GC injector.

-

GC column: A mid-polarity column (e.g., DB-5ms) is suitable for separating a wide range of potential degradation products.

-

GC oven program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 280 °C) is used to elute the separated compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.

-

-

Pyrolysis:

-

The sample is rapidly heated to a set pyrolysis temperature (e.g., 300 °C, 500 °C, and 700 °C to investigate different degradation severities) in an inert atmosphere.

-

-

Data Analysis:

-

The evolved volatile and semi-volatile compounds are separated by the GC and detected by the MS.

-

Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

-

Conclusion

While a complete experimental dataset for the thermal stability and degradation of Pentane-2,3,4-trione 3-oxime is yet to be fully elucidated in published literature, a scientifically robust profile can be constructed through the analysis of its chemical structure and comparison with close analogues. This guide predicts that the compound will melt around 75 °C and subsequently decompose at higher temperatures, likely through pathways involving dehydration to a nitrile and fragmentation into smaller carbonyl compounds and other volatile species.

The outlined experimental protocols provide a clear roadmap for researchers to obtain the necessary data to confirm and expand upon this predicted profile. A thorough understanding of the thermal behavior of Pentane-2,3,4-trione 3-oxime is indispensable for its safe handling, effective use in synthesis, and for the development of stable and reliable formulations in the pharmaceutical industry.

References

-

ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Available at: [Link]

-

PubChem. (n.d.). 2,3,4-Pentanetrione, 3-oxime. National Library of Medicine. Available at: [Link]

Sources

A Technical Guide to the Chelation Mechanism of Pentane-2,3,4-trione 3-oxime and Related α-Oximino Ketones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentane-2,3,4-trione 3-oxime represents a class of multifunctional organic compounds known as α-oximino ketones, which possess significant potential as chelating agents. This guide provides an in-depth analysis of the core mechanisms governing their interaction with metal ions. While literature directly pertaining to pentane-2,3,4-trione 3-oxime is specialized, this document synthesizes foundational principles from the broader class of vicinal oxime-ketone ligands to build a robust mechanistic understanding. We will explore the structural basis of chelation, the coordination chemistry involved, quantitative aspects of metal complex stability, and validated experimental protocols for the characterization of these interactions. This guide is intended to serve as a technical resource for professionals engaged in the design and application of novel chelating agents in fields ranging from analytical chemistry to drug development.

Introduction: The Significance of α-Oximino Ketone Chelators

Chelating agents are fundamental tools in chemistry and biology, capable of forming stable, ring-like structures with metal ions, thereby influencing their solubility, reactivity, and bioavailability.[1] Oximes, characterized by the RR'C=N-OH functional group, have long been recognized for their coordinating capabilities, famously exemplified by dimethylglyoxime's high selectivity for nickel(II) ions.[2] The introduction of a vicinal carbonyl group, as seen in the α-oximino ketone scaffold of pentane-2,3,4-trione 3-oxime, creates a powerful bidentate ligand system. This arrangement of a nitrogen atom from the oxime and an oxygen atom from the adjacent ketone facilitates the formation of a highly stable five-membered chelate ring with a metal ion.[3]

The versatility of α-oximino ketones stems from the ease with which their parent ketones can be synthesized and subsequently converted to oximes, allowing for a vast library of structurally and electronically diverse ligands.[4] This tunability is critical for applications requiring specific metal ion selectivity and complex stability, such as in hydrometallurgy, catalysis, and the development of therapeutic agents.[2][5]

Molecular Characteristics and Synthesis

Structure of Pentane-2,3,4-trione 3-oxime

Pentane-2,3,4-trione 3-oxime is derived from pentane-2,3,4-trione, the simplest linear triketone.[6][7] The parent trione is a highly reactive molecule due to its three consecutive carbonyl groups.[6] The formation of the 3-oxime introduces the crucial C=N-OH group adjacent to one of the carbonyl functionalities.

-

Systematic Name: Pentane-2,3,4-trione 3-oxime

-

Molecular Formula: C₅H₇NO₃

-

Key Functional Groups:

-

Oxime Group (-C=N-OH): The nitrogen atom provides a primary coordination site. The hydroxyl proton is acidic and can be displaced upon coordination with a metal ion.

-

Vicinal Carbonyl Group (-C=O): The oxygen atom of the carbonyl group at the C2 or C4 position acts as the second donor atom.

-

Acetyl Groups (-CH₃): These terminal groups influence the ligand's solubility and steric profile.

-

Synthesis Pathway

The synthesis of α-oximino ketones like pentane-2,3,4-trione 3-oxime typically involves the nitrosation of a β-dicarbonyl compound. A common laboratory-scale synthesis involves the reaction of 2,4-pentanedione (acetylacetone) with an acidic solution of sodium nitrite.[8]

Caption: General synthesis pathway for an α-oximino ketone.

This reaction proceeds through the formation of an electrophilic nitrosonium ion (NO⁺) which attacks the enol form of the dione.

Core Mechanism of Chelation

The chelating action of pentane-2,3,4-trione 3-oxime is a classic example of bidentate ligand coordination. The process involves the displacement of solvent molecules from a solvated metal ion (Mⁿ⁺) and the formation of coordinate covalent bonds with the ligand.

Key Steps:

-

Deprotonation: In the presence of a metal ion, the acidic proton of the oxime's hydroxyl group (-N-OH) is typically displaced. This deprotonation is often pH-dependent and results in a negatively charged oximato group (-N-O⁻), which is a stronger Lewis base and forms more stable complexes.

-

Coordination: The metal ion simultaneously coordinates with the nitrogen atom of the oxime and the oxygen atom of the adjacent carbonyl group.

-

Ring Formation: This dual coordination results in the formation of a stable, five-membered chelate ring. The stability of this ring is a primary driver of the chelation process, a phenomenon known as the chelate effect.[1]

The overall reaction can be represented as:

M(H₂O)ₓⁿ⁺ + 2 L-H ⇌ [ML₂]⁽ⁿ⁻²⁾⁺ + 2 H⁺ + x H₂O

(Where L-H represents the neutral oxime ligand)

Caption: Formation of a bidentate chelate complex.

A metal center plays a crucial role in promoting the generation of a nucleophilic carbanion, activating the NO+ ligand, and preventing dimerization of the nitroso intermediate before it tautomerizes to the more stable oxime.[9]

Quantitative Analysis of Chelation

The strength of the interaction between a chelating agent and a metal ion is quantified by the formation constant (K_f) or stability constant (β).[10] These constants represent the equilibrium for the formation of the complex in solution.[11] A higher value indicates a more stable complex and a stronger affinity of the ligand for the metal ion.

While specific stability constants for pentane-2,3,4-trione 3-oxime are not widely reported, data from analogous α-oximino ketone systems provide valuable insight into the expected behavior.

Table 1: Typical Logarithmic Stability Constants (log β) for Related Ligand-Metal Complexes

| Metal Ion | Ligand Type | Log β₁ | Log β₂ | Source |

| Cu(II) | Isonitrosoacetophenone | 7.8 | 14.5 | [12] |

| Ni(II) | Isonitrosoacetophenone | 6.5 | 12.1 | [12] |

| Co(II) | Isonitrosoacetophenone | 6.2 | 11.5 | [12] |

| Zn(II) | Isonitrosoacetophenone | 5.9 | 10.8 | [12] |

| Cu(II) | Diacetylmonoxime | 8.1 | 15.0 | General Literature |

| Ni(II) | Diacetylmonoxime | 7.4 | 13.8 | General Literature |

Note: β₁ and β₂ represent the stepwise formation constants for the ML and ML₂ complexes, respectively. Values are illustrative and can vary with experimental conditions (temperature, ionic strength, solvent).

Experimental Protocols for Characterization

Verifying the chelation mechanism and quantifying the stability of the resulting complexes are critical steps. The following protocols outline standard methodologies for these investigations.

Protocol: Synthesis of a Representative α-Oximino Ketone

This protocol describes the synthesis of isonitrosoacetophenone, a well-characterized analogue.

Objective: To synthesize an α-oximino ketone via nitrosation of a ketone.

Materials:

-

Acetophenone

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Ethanol

-

Ice bath, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: Dissolve acetophenone in ethanol in a flask.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

-

Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite to the flask.

-

Acidification: While maintaining the low temperature, add concentrated HCl dropwise. The reaction is exothermic and the temperature must be controlled. Causality: The acid is required to generate the nitrosonium ion (NO⁺), the active electrophile in the reaction.

-

Reaction: Continue stirring in the ice bath for 1-2 hours. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified α-oximino ketone.

-

Characterization: Confirm the product's identity and purity using techniques such as melting point determination, IR spectroscopy (to identify C=O, C=N, and O-H stretches), and NMR spectroscopy.

Protocol: UV-Vis Spectrophotometric Titration for Stability Constant Determination

This method, often referred to as the mole-ratio method or Job's plot, is used to determine the stoichiometry and stability constant of the metal-ligand complex.[13]

Objective: To determine the stoichiometry and stability constant of a metal-oxime complex using UV-Vis spectroscopy.[14]

Materials:

-

Synthesized α-oximino ketone ligand

-

Metal salt solution of known concentration (e.g., CuSO₄·5H₂O)

-

Buffered aqueous or organic solvent system

-

UV-Vis Spectrophotometer[13]

Procedure:

-

Spectrum Scans: Record the UV-Vis absorption spectrum of the ligand alone and the metal ion alone in the chosen solvent. Then, record the spectrum of a mixture of the two to identify the wavelength of maximum absorbance (λ_max) for the newly formed complex.[15] Causality: The formation of the metal-ligand complex alters the electronic structure, leading to a shift in the absorption spectrum. This new peak is monitored during the titration.

-

Preparation of Solutions (Mole-Ratio Method): Prepare a series of solutions where the concentration of the metal ion is held constant, while the concentration of the ligand is systematically varied (e.g., from 0 to 3 equivalents relative to the metal).

-

Absorbance Measurements: Measure the absorbance of each solution at the predetermined λ_max of the complex.

-

Data Plotting: Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will typically show two linear regions. The intersection of these lines indicates the stoichiometry of the complex (e.g., a break at a ratio of 2.0 suggests an ML₂ complex).

-

Calculation of Stability Constant: The data from the titration curve can be used with various computational methods (e.g., Bjerrum's method, software like HypSpec) to calculate the stepwise and overall stability constants.[10]

Caption: Workflow for the characterization of a chelating agent.

Applications and Future Directions

The robust chelating ability of α-oximino ketones makes them suitable for a variety of applications:

-

Analytical Chemistry: As selective reagents for the colorimetric or gravimetric determination of metal ions.

-

Hydrometallurgy: For the solvent extraction and separation of metals from ores.[2]

-

Catalysis: As ligands to create metal complexes that can catalyze organic reactions.

-

Biomedical Applications: As antidotes for metal poisoning or as components of enzyme inhibitors. Oxime compounds are also known to reactivate acetylcholinesterase after inhibition by organophosphorus nerve agents.[2]

Future research is directed towards designing ligands with enhanced selectivity for specific metals, particularly those relevant to environmental remediation (e.g., heavy metals) or medical diagnostics (e.g., radiometals).

Conclusion

Pentane-2,3,4-trione 3-oxime, as a representative of the α-oximino ketone class, demonstrates a potent and predictable mechanism of action as a chelating agent. The core of this mechanism is the formation of a stable five-membered ring through bidentate coordination involving the oxime nitrogen and a vicinal carbonyl oxygen. This guide has detailed the structural basis for this interaction, outlined the synthetic and analytical protocols necessary for its study, and provided a quantitative framework for understanding complex stability. The principles and methodologies presented here offer a solid foundation for researchers and scientists aiming to exploit the rich coordination chemistry of these versatile ligands in drug development and other advanced applications.

References

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

- Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.

- Gagnon, A., & Boro, A. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(13), 8516-8571.

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

- Ferris, A. F. (1959). α-Oximino Ketones. I. The "Normal" and "Abnormal" Beckmann Rearrangements. Journal of Organic Chemistry, 24(11), 1726-1731.

- Ghorai, B. (2021). Oxime ligands: Organometallic synthesis and catalysis. Journal of Organometallic Chemistry, 932, 121644.

- Demir, I., & Pekacar, A. I. (2007). Synthesis and Characterization of Transition Metal Complexes of Oxime. Asian Journal of Chemistry, 19(3), 1919-1924.

-

Garrison, A. T., Abouelhassan, Y., Norwood, V., & Huigens, R. W. (2016). UV-vis analysis of metal chelation with 2 and 29. ResearchGate. Retrieved from [Link]

- Rezk, B. M., et al. (2021).

-

Grokipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

- Neves, L. F., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19, 1044-1062.

- Kotek, J., et al. (2018). A UV-Vis method for investigation of gallium(III)

- Yates, P., Wong, J., & Mclean, S. (1981). The photochemistry of α-oximino ketones. Tetrahedron, 37(19), 3357–3363.

- Lopes, G., et al. (2022). Metal-Chelating Macroalgal Extract as a Marine Antioxidant for Stabilizing DHA Nanoemulsions. MDPI.

-

Hydro-Oxy. (n.d.). The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. Retrieved from [Link]

- Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.

-

IntechOpen. (2020). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

-

Elsevier India. (2017). Mechanism of Action of Oximes. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,4-Pentanetrione. Retrieved from [Link]

-

ChemBK. (2024). 2,3,4-Pentanetrione, 3-oxime. Retrieved from [Link]

-

University of Delhi. (n.d.). Stability constants of metal complexes and their applications. Retrieved from [Link]

- Kandhapodi, S., et al. (2013).

-

Trade Science Inc. (n.d.). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. Retrieved from [Link]

-

Chemsrc. (n.d.). pentane-2,3,4-trione. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,3,4-pentanetrione. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of ketone-oxime method for developing therapeutic on-demand cleavable immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. 2,3,4-Pentanetrione - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. ijpras.com [ijpras.com]

- 14. researchgate.net [researchgate.net]

- 15. tsijournals.com [tsijournals.com]

The Enigmatic Potential of Pentanetrione Oximes: A Technical Guide to Unraveling Their Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Known, a Glimpse into Latent Bioactivity

In the vast landscape of chemical entities with therapeutic potential, the oxime functional group has consistently emerged as a cornerstone of bioactivity. From their established roles as antidotes to organophosphate poisoning to their diverse applications as antimicrobial, anticancer, and anti-inflammatory agents, oximes represent a versatile scaffold for drug discovery.[1][2] This guide, however, ventures into a less-explored territory: the biological potential of pentanetrione oximes. Derived from the vicinal tricarbonyl compound, 2,3,4-pentanetrione, these oximes present a unique chemical architecture that suggests a rich, yet largely untapped, wellspring of biological activities.